1-(4-Chlorobenzoyl)-2-methylpiperazine
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Overview
Description
1-(4-Chlorobenzoyl)-2-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a methyl group
Mechanism of Action
Target of Action
A structurally similar compound, “2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide”, is known to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation .
Mode of Action
It’s worth noting that compounds with similar structures, such as indomethacin, are known to inhibit prostaglandin synthesis . This inhibition occurs because these compounds prevent the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandins . This action results in decreased inflammation, pain, and fever .
Biochemical Pathways
Related compounds like indomethacin are known to affect the prostaglandin synthesis pathway . By inhibiting the COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby affecting various physiological processes regulated by these compounds, including inflammation, pain sensation, and fever .
Result of Action
Compounds that inhibit prostaglandin synthesis, like indomethacin, generally result in decreased inflammation, pain, and fever . These effects are due to the reduced production of prostaglandins, which play key roles in these physiological processes .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
1-(4-Chlorobenzoyl)-2-methylpiperazine may have various effects on cells. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzoyl)-2-methylpiperazine can be synthesized through the acylation of 2-methylpiperazine with 4-chlorobenzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobenzoyl group.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Acylation: The compound can be further acylated at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperazine ring, which can have different pharmacological properties.
Scientific Research Applications
1-(4-Chlorobenzoyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Methylbenzoyl)-2-methylpiperazine: Has a methyl group instead of a chlorine atom on the benzoyl ring.
1-(4-Fluorobenzoyl)-2-methylpiperazine: Contains a fluorine atom instead of chlorine on the benzoyl ring.
Uniqueness
1-(4-Chlorobenzoyl)-2-methylpiperazine is unique due to the presence of both the 4-chlorobenzoyl group and the methyl group on the piperazine ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKOAFOFNBYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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